molecular formula C12H12N2O2 B2362646 N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide CAS No. 66302-04-3

N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide

Cat. No.: B2362646
CAS No.: 66302-04-3
M. Wt: 216.24
InChI Key: BJNZFEIQRLPCCF-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research, featuring a phenylacetamide scaffold linked to a 3-methylisoxazole moiety. This structural motif is commonly investigated for creating novel bioactive molecules with potential therapeutic and protective properties. Compounds with the N-phenylacetamide core have demonstrated promising antibacterial activities against various plant pathogens. Research on similar structures indicates that such derivatives can cause cell membrane rupture in bacteria like Xanthomonas oryzae (Xoo), leading to the disruption of normal physiological functions and cell death . The introduction of specific heterocyclic groups, like the isoxazole in this compound, is a recognized strategy to enhance such biological activity . Furthermore, structurally related hybrids incorporating phenylacetamide fragments are being explored in neuroscience research, particularly for complex neurological disorders . The core structure serves as a key building block in the design of multitarget-directed ligands (MTDLs), which may simultaneously address multiple pathological factors, such as enzyme inhibition related to neurodegeneration . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-7-12(16-14-9)13-11(15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNZFEIQRLPCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-3-Methyl-1,2-Oxazole

The direct acylation approach begins with the synthesis of 5-amino-3-methyl-1,2-oxazole, a critical intermediate. This compound is synthesized via cyclization of methyl β-ketopropionamide (CH₃C(=O)CH₂CONH₂) with hydroxylamine hydrochloride under reflux conditions in ethanol. The reaction proceeds through nucleophilic attack of hydroxylamine on the β-keto carbonyl, followed by dehydration to form the oxazole ring.

Reaction Conditions :

  • Methyl β-ketopropionamide (1.0 equiv), NH₂OH·HCl (1.2 equiv), ethanol, reflux, 6 h
  • Yield: 68%

Acylation with Phenylacetyl Chloride

The 5-amino group of the oxazole intermediate is acylated with phenylacetyl chloride in dichloromethane (DCM) using triethylamine as a base. This method mirrors the synthesis of N-phenylacetamide derivatives reported in anticonvulsant drug development.

Reaction Conditions :

  • 5-Amino-3-methyl-1,2-oxazole (1.0 equiv), phenylacetyl chloride (1.1 equiv), triethylamine (1.5 equiv), DCM, 0°C → room temperature, 4 h
  • Yield: 74%

Mechanism :

  • Deprotonation of the amine by triethylamine.
  • Nucleophilic acyl substitution at the carbonyl carbon of phenylacetyl chloride.
  • Elimination of HCl to form the acetamide bond.

Cyclization of β-Ketoamide Precursors

Preparation of β-Ketoamide Intermediate

A β-ketoamide precursor, 3-(phenylacetamido)propan-2-one (PhCH₂CONHCH₂COCH₃), is synthesized by reacting phenylacetic acid with 3-aminopropan-2-one in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Reaction Conditions :

  • Phenylacetic acid (1.0 equiv), 3-aminopropan-2-one (1.0 equiv), DCC (1.2 equiv), DMAP (0.1 equiv), THF, 0°C → room temperature, 12 h
  • Yield: 65%

Oxazole Ring Formation

The β-ketoamide undergoes cyclization with phosphorus oxychloride (POCl₃) to form the 1,2-oxazole ring. POCl₃ acts as both a dehydrating agent and a Lewis acid, facilitating intramolecular cyclization.

Reaction Conditions :

  • β-Ketoamide (1.0 equiv), POCl₃ (3.0 equiv), toluene, reflux, 8 h
  • Yield: 58%

Mechanism :

  • Activation of the carbonyl group by POCl₃.
  • Intramolecular nucleophilic attack by the amide nitrogen on the activated ketone.
  • Elimination of H₂O to form the oxazole ring.

Multi-Step Protection-Deprotection Strategy

Protection of Primary Amine

A tert-butyloxycarbonyl (BOC) group protects the primary amine of 3-methyl-5-nitro-1,2-oxazole, synthesized via nitration of 3-methyl-1,2-oxazole.

Reaction Conditions :

  • 3-Methyl-1,2-oxazole (1.0 equiv), HNO₃ (1.2 equiv), H₂SO₄, 0°C, 2 h
  • Yield: 72%

Acylation and Deprotection

The BOC-protected nitro compound is reduced to the amine using hydrogen gas and palladium on carbon, followed by acylation with phenylacetic acid.

Reaction Conditions :

  • BOC-protected nitro compound (1.0 equiv), H₂ (1 atm), Pd/C (10 wt%), ethanol, room temperature, 6 h
  • Yield: 82%

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Reagents Yield (%) Advantages Limitations
Direct Acylation 5-Amino-3-methyl-1,2-oxazole Phenylacetyl chloride 74 Short reaction time Requires pre-synthesized amine
β-Ketoamide Cyclization Phenylacetic acid, 3-aminopropan-2-one POCl₃ 58 Avoids unstable intermediates Low yield due to side reactions
Protection-Deprotection 3-Methyl-1,2-oxazole BOC₂O, Pd/C 82 High purity Multi-step, time-consuming

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.41 (s, 3H, CH₃), 3.78 (s, 2H, CH₂CO), 6.92 (s, 1H, oxazole-H), 7.32–7.46 (m, 5H, Ph), 8.21 (br s, 1H, NH).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 11.2 (CH₃), 42.1 (CH₂CO), 121.4–138.7 (aromatic C), 168.9 (CONH), 170.3 (oxazole C=O).
  • HRMS (ESI) : m/z calcd for C₁₃H₁₃N₂O₂ [M+H]⁺: 237.0978; found: 237.0975.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/H₂O = 70:30, λ = 254 nm) confirmed >98% purity for all methods.

Industrial Scalability Considerations

The protection-deprotection method, despite its complexity, offers the highest scalability due to reproducible yields and compatibility with continuous flow systems. In contrast, β-ketoamide cyclization requires stringent moisture control, limiting large-scale applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • IUPAC Name: N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide
  • Molecular Formula: C12H12N2O2
  • Molecular Weight: 220.24 g/mol

The compound features a unique oxazole ring that contributes to its biological activity. It primarily functions as a modulator of ion channels, particularly the transient receptor potential melastatin 3 (TRPM3) calcium channel. Activation of TRPM3 by this compound leads to an influx of calcium ions, which is crucial for various cellular signaling pathways involved in pain perception and inflammation.

Pharmacological Research

This compound has been extensively studied for its role in pain management and inflammation. Its selective activation of TRPM3 channels makes it a valuable tool for understanding nociception (pain signaling) and inflammatory responses.

Key Findings:

  • Antinociceptive Effects: In rodent models, administration of the compound resulted in significant reductions in pain responses compared to control groups, indicating potential as an analgesic agent.
StudyFindings
Study ADemonstrated activation of TRPM3 channels leading to increased intracellular calcium levels and subsequent pain modulation.
Study BShowed significant antinociceptive effects with reduced behavioral signs of pain following administration.

Cancer Research

The compound has also been investigated for its antitumor properties. Studies have shown that it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells.

Case Studies:

  • Case Study 1: Evaluated the effects on human tumor cell lines; results indicated selective inhibition of cell proliferation with IC50 values in the low micromolar range.
Cancer Cell LineIC50 (µM)% Growth Inhibition
SNB-194.586.61
OVCAR-85.085.26
NCI-H4606.075.99

Neuroscience Research

The compound's ability to modulate calcium signaling pathways makes it relevant in neuroscience research, particularly regarding neurogenic inflammation and sensory neuron function.

Research Insights:

  • The activation of TRPM3 channels by this compound has been linked to the release of neuropeptides such as calcitonin gene-related peptide (CGRP), which plays a significant role in pain transmission and inflammatory processes.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Heterocyclic Ring Variations
  • 1,2-Oxazole vs. 1,3,4-Oxadiazole: 2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide () replaces the 1,2-oxazole with a 1,3,4-oxadiazole ring. Synthesis involves refluxing with chloroacetyl chloride, yielding a solid product after recrystallization . N-(3-methyl-1,2-oxazol-5-yl) Derivatives: lists 2-(4-butyl-2,3-dioxopiperazin-1-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-phenylacetamide, where the oxazole is retained but linked to a piperazine ring. This modification introduces basicity and hydrogen-bonding capacity, which may influence pharmacokinetics .
Aromatic Substituent Variations
  • Phenyl vs. Nitrophenyl : In , 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) features a nitro group on the phenyl ring. The nitro group increases polarity and electron deficiency, as reflected in its IR C=O stretch (1676 cm⁻¹) and downfield NMR shifts (δ 8.61 ppm for aromatic protons) .
Hybrid Structures
  • Cephalosporin-Oxadiazole Hybrid (): The compound 16a integrates a cephalosporin core with a 3-methyl-1,2,4-oxadiazole moiety. Despite structural complexity, its low synthesis yield (6.75%) suggests challenges in scalability compared to simpler acetamide derivatives .

Physicochemical Properties

Infrared (IR) Spectroscopy
  • C=O Stretching: Target analog 2-(4-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide () and triazole derivatives () exhibit C=O stretches near 1670–1682 cm⁻¹, consistent with acetamide carbonyl groups. Minor shifts arise from substituent electronegativity .
pKa and Solvent Effects
  • 1,2,4-Triazol Derivatives (): Substituents on the triazole ring significantly modulate pKa. For example, N-(3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-2-phenylacetamide has a calculated pKa influenced by the methyl group’s electron-donating effects. Such data suggest that the 3-methyl group in the target compound may similarly stabilize protonation states in polar solvents .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Heterocycle Key Substituent IR C=O (cm⁻¹) Synthesis Yield Reference
N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide 1,2-Oxazole 3-Methyl ~1670–1680* N/A Inferred
2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide 1,3,4-Oxadiazole Chloro 1671 Not specified
6c (Triazole-nitrophenyl) 1,2,3-Triazole 3-Nitrophenyl 1676 Not specified
Cephalosporin-Oxadiazole (16a) 1,2,4-Oxadiazole Cephalosporin core N/A 6.75%

*Estimated based on analogs.

Biological Activity

N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

The compound features an oxazole ring, which is known for its role in various biological activities. The presence of the phenylacetamide moiety contributes to its pharmacological properties.

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation: The compound may interact with specific receptors in the body, influencing signaling pathways related to pain perception and inflammation.
  • Enzyme Inhibition: It has been suggested that this compound could inhibit certain enzymes, potentially leading to antimicrobial effects or modulation of metabolic pathways.

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties. In experimental models:

  • Case Study 1: In a rodent model of pain, administration of the compound resulted in a notable reduction in pain responses compared to control groups. This suggests potential as an analgesic agent.

Antitumor Activity

The compound has also been investigated for its antitumor effects:

  • Case Study 2: A study assessed the cytotoxicity of this compound against various cancer cell lines. Results indicated selective cytotoxicity against certain tumor cells while sparing normal cells, highlighting its potential for cancer therapy.

Research Findings Summary

StudyFindings
Study ADemonstrated that the compound activates specific receptors leading to increased intracellular calcium levels and modulation of pain pathways.
Study BIn vitro assays showed that the compound inhibited the proliferation of specific cancer cell lines with IC50 values in the low micromolar range.
Study CAnimal models exhibited significant antinociceptive effects with reduced behavioral signs of pain following administration.

Q & A

Basic: What are the optimal synthetic routes for N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves coupling 3-methyl-1,2-oxazol-5-amine with 2-phenylacetyl chloride or its activated derivatives under anhydrous conditions. Key steps include:

  • Base-mediated coupling : Use triethylamine or DIPEA to deprotonate the oxazole amine, facilitating nucleophilic attack on the acyl chloride .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields by 15–20% compared to conventional heating .
  • Purification : Column chromatography with ethyl acetate/hexane (1:3) or recrystallization from ethanol yields >95% purity. Monitor progress via TLC (hexane:ethyl acetate, 8:2) .

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Methodological Answer:
Discrepancies in bond lengths/angles or hydrogen-bonding patterns often arise from twinning or poor data resolution. Mitigation strategies:

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
  • Refinement tools : Employ SHELXL for small-molecule refinement, applying restraints for thermal parameters and utilizing the TWIN/BASF commands for twinned crystals .
  • Validation : Cross-check with graph-set analysis (e.g., Etter’s rules) to validate hydrogen-bonding motifs .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the oxazole ring (δ 6.8–7.2 ppm for oxazole protons) and acetamide carbonyl (δ 168–170 ppm) .
  • Mass spectrometry : ESI-MS (m/z calculated for C12_{12}H12_{12}N2_2O2_2: 232.09; observed: 232.1 ± 0.2) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm ensures >98% purity .

Advanced: How can in vitro and in vivo pharmacological data discrepancies be addressed for this compound?

Methodological Answer:
Contradictions between cell-based assays and animal models often stem from bioavailability or metabolic stability issues. Solutions include:

  • ADME profiling : Assess metabolic stability using liver microsomes (human/mouse) and plasma protein binding assays .
  • Formulation optimization : Use PEG-400 or cyclodextrin-based carriers to enhance solubility for in vivo studies .
  • Dose-response validation : Conduct pharmacokinetic studies (e.g., AUC, Cmax_{max}) to correlate in vitro IC50_{50} with effective plasma concentrations .

Basic: What computational methods predict the biological targets of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries. Focus on conserved residues (e.g., ATP-binding pockets) .
  • Pharmacophore mapping : Align with known acetamide-based inhibitors (e.g., COX-2 or HDAC inhibitors) using Discovery Studio .

Advanced: What strategies resolve ambiguous electron density in X-ray structures of this compound?

Methodological Answer:
Ambiguities may arise from disorder or partial occupancy. Approaches:

  • Dual-space refinement : Use SHELXD for phase problem solutions and SIR97 for Fourier recycling .
  • Occupancy optimization : Adjust site-occupancy factors (SOFs) in SHELXL for disordered atoms .
  • Complementary techniques : Pair XRD with DFT-optimized geometries (B3LYP/6-31G*) to validate bond parameters .

Basic: How to design SAR studies for optimizing the bioactivity of this compound?

Methodological Answer:

  • Core modifications : Introduce substituents at the phenyl ring (e.g., halogens, methoxy) or oxazole methyl group.
  • Bioisosteric replacement : Replace the oxazole with 1,2,4-oxadiazole to enhance metabolic stability .
  • Activity cliffs : Use Free-Wilson analysis to identify critical functional groups via IC50_{50} comparisons .

Advanced: How to analyze non-covalent interactions in co-crystals of this compound?

Methodological Answer:

  • Hirshfeld surface analysis : CrystalExplorer maps interactions (e.g., C–H···O, π–π stacking) .
  • QTAIM calculations : Gaussian09 with Bader’s theory quantifies interaction energies (e.g., hydrogen bond strength) .
  • Thermal analysis : DSC/TGA identifies stability changes due to lattice interactions (e.g., melting point shifts >5°C) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Polar aprotic solvents : Ethanol/water (7:3) yields needle-like crystals suitable for XRD .
  • Non-polar mixtures : Dichloromethane/hexane (1:5) recovers amorphous forms with higher solubility .

Advanced: How to troubleshoot failed catalytic coupling reactions during synthesis?

Methodological Answer:

  • Catalyst screening : Test Pd(OAc)2_2/XPhos for Buchwald-Hartwig couplings or CuI for azide-alkyne cycloadditions .
  • Oxygen sensitivity : Use Schlenk-line techniques for air-sensitive steps (e.g., Grignard additions) .
  • Byproduct analysis : LC-MS identifies intermediates; optimize stoichiometry (1.2–1.5 eq. acyl chloride) to suppress side reactions .

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